molecular formula C8H11N3O4 B1511060 tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate CAS No. 1253792-38-9

tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate

Cat. No.: B1511060
CAS No.: 1253792-38-9
M. Wt: 213.19 g/mol
InChI Key: AGZUFOMLMOFXKJ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a nitro group at the 3-position and a tert-butyl ester group at the carboxylate position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-nitropyrazole as the starting material.

  • Esterification Reaction: The nitropyrazole undergoes esterification with tert-butyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form this compound.

  • Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal reaction conditions.

  • Scale-Up Considerations: Special attention is given to the control of reaction parameters to avoid side reactions and ensure high yield and purity.

Types of Reactions:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3-amino-1H-pyrazole-1-carboxylate.

  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions at the 5-position.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Nitroso Derivatives: Resulting from the oxidation of the nitro group.

  • Amino Derivatives: Resulting from the reduction of the nitro group.

  • Halogenated Pyrazoles: Resulting from electrophilic substitution reactions.

Scientific Research Applications

Chemistry: Tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is used as an intermediate in the synthesis of various pyrazole-based compounds, which are important in medicinal chemistry. Biology: Pyrazole derivatives have shown biological activities such as antiviral, anti-inflammatory, and anticancer properties. Medicine: The compound is used in the development of pharmaceuticals targeting various diseases. Industry: It serves as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate: A structural analog with a piperidine ring instead of a pyrazole ring.

  • 3-tert-Butyl-1H-pyrazole: A simpler pyrazole derivative without the nitro group.

Uniqueness: Tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate is unique due to its combination of the nitro group and tert-butyl ester, which provides specific reactivity and stability that are valuable in synthetic and pharmaceutical applications.

Properties

IUPAC Name

tert-butyl 3-nitropyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-8(2,3)15-7(12)10-5-4-6(9-10)11(13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZUFOMLMOFXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743529
Record name tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253792-38-9
Record name tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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